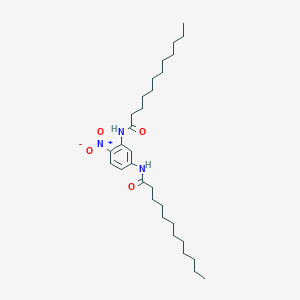
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide is an organic compound characterized by the presence of two dodecanamide groups attached to a nitrophenyl ring. This compound is notable for its unique structure, which combines long aliphatic chains with a nitro-substituted aromatic ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Dodecanamido-2-nitrophenyl)dodecanamide typically involves the reaction of 5-nitro-2-aminophenol with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of the nitrophenyl compound and the acyl chloride. The reaction conditions generally require an inert atmosphere and a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling would also be integral to the industrial process to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution under reflux conditions.
Major Products Formed
Reduction: Formation of N-(5-Dodecanamido-2-aminophenyl)dodecanamide.
Substitution: Formation of meta-substituted derivatives depending on the electrophile used.
Hydrolysis: Formation of dodecanoic acid and 5-nitro-2-aminophenol.
Aplicaciones Científicas De Investigación
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of long aliphatic chains on the reactivity of nitroaromatic compounds.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the development of surfactants and emulsifiers due to its amphiphilic properties.
Mecanismo De Acción
The mechanism of action of N-(5-Dodecanamido-2-nitrophenyl)dodecanamide largely depends on its application. In biological systems, its amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxy-5-nitrophenyl)dodecanamide
- Dodecanamide, N-(2-hydroxyethyl)-
- Dodecanamide, N,N-diethyl-
Uniqueness
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide is unique due to the presence of two long dodecanamide chains and a nitro-substituted aromatic ring. This combination imparts distinct amphiphilic properties and reactivity patterns, differentiating it from similar compounds that may have shorter chains or different substituents on the aromatic ring.
Propiedades
Fórmula molecular |
C30H51N3O4 |
|---|---|
Peso molecular |
517.7 g/mol |
Nombre IUPAC |
N-[3-(dodecanoylamino)-4-nitrophenyl]dodecanamide |
InChI |
InChI=1S/C30H51N3O4/c1-3-5-7-9-11-13-15-17-19-21-29(34)31-26-23-24-28(33(36)37)27(25-26)32-30(35)22-20-18-16-14-12-10-8-6-4-2/h23-25H,3-22H2,1-2H3,(H,31,34)(H,32,35) |
Clave InChI |
IMVDLCUHIXXXPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















